molecular formula C5H9ClO3 B3061058 Methyl 2-chloro-3-methoxypropanoate CAS No. 36997-03-2

Methyl 2-chloro-3-methoxypropanoate

Cat. No. B3061058
CAS RN: 36997-03-2
M. Wt: 152.57 g/mol
InChI Key: LQULICVZIIBRNB-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-3-methoxypropanoate” is a chemical compound with the molecular formula C5H9ClO3 . It has a molecular weight of 152.57600 . The compound is also known by other names such as “methyl 2-chloro-3-methoxypropionate”, “2-Chlor-3-methoxy-propionsaeure-methylester”, “2-chloro-3-methoxy-propionic acid methyl ester”, and "Propanoic acid,2-chloro-3-methoxy-,methyl ester" .


Molecular Structure Analysis

The exact mass of “this compound” is 152.02400 . The compound has a Polar Surface Area (PSA) of 35.53000 and a LogP value of 0.41320 . Unfortunately, the 3D structure or other detailed structural information is not available in the retrieved resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as density, boiling point, melting point, and flash point are not available in the retrieved resources .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Aldol Reactions and Carbohydrate Synthesis : Methyl 2-chloro-3-methoxypropanoate is used in aldol reactions, contributing to the synthesis of carbohydrates like L-cladinose. These reactions are fundamental in creating complex organic compounds, particularly in carbohydrate chemistry (Montgomery, Pirrung, & Heathcock, 1990).

  • Synthesis of Organic Compounds : This compound is used in synthesizing various organic chemicals, including 3-Methoxy-1-propanol, under optimum reaction conditions (Li-Na Fu, 2003).

  • Production of N-Methylamines and Amides : It plays a role in reactions leading to the formation of N-methylamines and amides, showing versatility in organic synthesis (Dolenský, Kvíčala, & Paleta, 2016).

Applications in Materials Science and Polymer Chemistry

  • Polymer and Materials Synthesis : It has applications in creating polymers and materials with specific properties. For example, its derivatives are used in the preparation of polyether polycarboxylic acids containing quaternary carbon atoms (McCrindle & McAlees, 1981).

  • Photopolymerization : Derivatives of this compound are proposed as photoiniferters in nitroxide-mediated photopolymerization processes, useful in creating specific polymer structures (Guillaneuf et al., 2010).

  • Organic Electronics : Compounds derived from this compound are used in synthesizing materials for organic electronics, particularly in creating aluminum and zinc complexes with specific optical properties (Barberis & Mikroyannidis, 2006).

Safety and Hazards

The safety data sheet (SDS) and specific hazards associated with “Methyl 2-chloro-3-methoxypropanoate” are not provided in the available resources .

properties

IUPAC Name

methyl 2-chloro-3-methoxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-8-3-4(6)5(7)9-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQULICVZIIBRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505374
Record name Methyl 2-chloro-3-methoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36997-03-2
Record name Methyl 2-chloro-3-methoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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